- Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270, Enzyme and Microbial Technology, 1999, 24, 160-163
Cas no 942-54-1 (2-(4-Methoxyphenyl)propanoic acid)
2-(4-메톡시페닐)프로판산은 유기 화합물로, 메톡시기와 카르복실산기를 포함한 방향족 프로판산 유도체입니다. 이 화합물은 약학 및 화학 합성에서 중요한 중간체로 사용되며, 특히 비스테로이드성 항염증제(NSAID)의 합성에 활용될 수 있습니다. 높은 순도와 안정성을 특징으로 하며, 실험실 및 산업용으로 적합합니다. 또한, 선택적 반응성을 보여 다양한 유기 반응에서 유용하게 적용될 수 있습니다. 이 화합물은 정밀한 화학 구조와 우수한 물리화학적 특성을 갖추고 있어 연구 및 개발 분야에서 가치가 높습니다.
942-54-1 structure
Product Name:2-(4-Methoxyphenyl)propanoic acid
CAS 번호:942-54-1
MF:C10H12O3
메가와트:180.200483322144
MDL:MFCD00969551
CID:819304
PubChem ID:257576
Update Time:2025-06-13
2-(4-Methoxyphenyl)propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 2-(4-Methoxyphenyl)propanoic acid
- Benzeneacetic acid, 4-methoxy-a-methyl-
- KBDLTYNZHQRMQC-UHFFFAOYSA-N
- 2-(4-Methoxyphenyl)propionic Acid
- 2-(4-methoxyphenyl)-propionic acid
- Propanoic acid, 2-(4-methoxyphenyl)
- p-methoxyphenylpropionic acid
- NSC85712
- p-Methoxyphenylpropionsaure
- 4-methoxyphenylpropionic acid
- 2-(p-Methoxyphenyl)propionic acid
- 2-(4-Methoxy-phenyl)-propionic acid
- 2-(4'-methoxyphenyl)-propionic acid
- alpha-methyl-p-methoxyphenylacetic
- 4-Methoxy-α-methylbenzeneacetic acid (ACI)
- Hydratropic acid, p-methoxy- (6CI, 7CI, 8CI)
- (±)-2-(4-Methoxyphenyl)propionic acid
- NSC 85712
- p-Methoxyhydratropic acid
- α-(4-Methoxyphenyl)propionic acid
- α-Methyl-p-methoxyphenylacetic acid
- α-Methylhomoanisic acid
- SCHEMBL350067
- 2-(4-Methoxyphenyl)propanoicacid
- A859492
- Z792377298
- CHEMBL370087
- alpha-(4'-methoxyphenyl)-propionic acid
- 942-54-1
- BB 0258341
- BS-13849
- MFCD00969551
- SY107941
- alpha-methyl-p-methoxyphenylacetic acid
- AKOS008146334
- CS-W007059
- EN300-72276
- NSC-85712
- DTXSID70292819
- DB-260052
- DTXCID50243960
- P-MEO-B-PHENYLPROPIONIC ACID
-
- MDL: MFCD00969551
- 인치: 1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)
- InChIKey: KBDLTYNZHQRMQC-UHFFFAOYSA-N
- 미소: O=C(C(C)C1C=CC(OC)=CC=1)O
계산된 속성
- 정밀분자량: 180.079
- 동위원소 질량: 180.079
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 3
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 3
- 복잡도: 171
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 46.5
- 소수점 매개변수 계산 참조값(XlogP): 1.9
실험적 성질
- 밀도: 1.139
- 비등점: 309.4°C at 760 mmHg
- 플래시 포인트: 121.5°C
- 굴절률: 1.527
2-(4-Methoxyphenyl)propanoic acid 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893915-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | ≥95% | 1g |
¥2,030.40 | 2022-01-11 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09706-5g |
2-(4-METHOXYPHENYL)PROPANOIC ACID |
942-54-1 | 95% | 5g |
$1065 | 2023-09-07 | |
| TRC | M228315-100mg |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | M228315-500mg |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 500mg |
$873.00 | 2023-05-18 | ||
| TRC | M228315-1g |
2-(4-Methoxyphenyl)propanoic Acid |
942-54-1 | 1g |
$ 1200.00 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-250mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 250mg |
¥1126.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-1g |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 1g |
¥2776.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41260-100mg |
2-(4-Methoxyphenyl)propanoic acid |
942-54-1 | 100mg |
¥706.0 | 2021-09-08 | ||
| Chemenu | CM126442-1g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 1g |
$229 | 2024-07-19 | |
| Chemenu | CM126442-5g |
2-(4-methoxyphenyl)propanoic acid |
942-54-1 | 95% | 5g |
$1147 | 2024-07-19 |
2-(4-Methoxyphenyl)propanoic acid 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Water ; 16 h, pH 8, 30 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
참조
- Studies on the synthesis of aphidicolin. Preparation of aromatic precursors for spirocyclic dienone formation, Journal of the Chemical Society, 1986, (8), 1515-22
합성 방법 3
반응 조건
1.1 Reagents: Hydrazine , Oxygen Catalysts: Guanidine nitrate Solvents: Ethanol ; 24 h, 1 atm, 80 °C
참조
- Guanidine catalyzed aerobic reduction: a selective aerobic hydrogenation of olefins using aqueous hydrazine, Chemical Communications (Cambridge, 2012, 48(52), 6583-6585
합성 방법 4
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Acetone , Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids, Synthesis, 2002, (7), 921-927
합성 방법 5
반응 조건
1.1 Reagents: Phenylsilane Catalysts: 2455409-80-8 Solvents: Tetrahydrofuran ; 2 h, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
참조
- 1,3,2-Diazaphospholenes Catalyze the Conjugate Reduction of Substituted Acrylic Acids, ChemCatChem, 2020, 12(17), 4262-4266
합성 방법 6
합성 방법 7
반응 조건
1.1 Reagents: Dimethyl sulfoxide , Acetic anhydride
참조
- The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride, Tetrahedron Letters, 1986, 27(34), 3995-8
합성 방법 8
반응 조건
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Tetrahydrofuran ; -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
참조
- Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR), World Intellectual Property Organization, , ,
합성 방법 9
합성 방법 10
반응 조건
1.1 Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
참조
- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397
합성 방법 11
반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium , Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ; 24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Solvents: Tetrahydrofuran ; 0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
참조
- Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2, Organic Letters, 2016, 18(9), 2050-2053
합성 방법 12
반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
참조
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids, Synthesis, 1996, (12), 1425-1427
합성 방법 13
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 1 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
1.2 rt; overnight, rt
1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, rt
참조
- 2-Arylpropionic CXC Chemokine Receptor 1 (CXCR1) Ligands as Novel Noncompetitive CXCL8 Inhibitors, Journal of Medicinal Chemistry, 2005, 48(13), 4312-4331
합성 방법 14
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
참조
- A versatile synthesis of O-desmethylangolensin analogues from methoxy-substituted benzoic acids, Journal of the Korean Chemical Society, 2014, 58(6), 569-574
합성 방법 15
반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
참조
- Anticancer effects of O-desmethylangolensin are mediated through cell cycle arrest at the G2/M phase and mitochondrial-dependent apoptosis in Hep3B human hepatocellular carcinoma cells, International Journal of Molecular Medicine, 2013, 31(3), 726-730
합성 방법 16
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7.5 - 8.5; pH 1 - 2
참조
- Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)], Huaxue Shiji, 2006, 28(7), 426-428
합성 방법 17
반응 조건
1.1 Reagents: Water Solvents: Water
참조
- Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6
합성 방법 18
반응 조건
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water
1.2 16 h, 600 psi, 80 °C
1.2 16 h, 600 psi, 80 °C
참조
- Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236
합성 방법 19
반응 조건
참조
- Silver-assisted rearrangement of primary and secondary α-bromoalkyl aryl ketones, Tetrahedron Letters, 1982, 23(13), 1385-6
합성 방법 20
2-(4-Methoxyphenyl)propanoic acid Raw materials
- 4-Methoxyphenylacetic acid
- Methyl 4-Hydroxy-α-methylbenzeneacetate
- Phenylmethyl 4-methoxy-α-methyl-α-[(phenylmethyl)sulfonyl]benzeneacetate
- ethyl 2-(4-methoxyphenyl)propanoate
- Benzeneacetic acid, 4-methoxy-α-methylene-
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
- p-Methoxystyrene
- 4-Methoxy-1-ethylbenzene
- Benzeneacetic acid,4-methoxy-a-methyl-, ethyl ester
- 1-(1-chloroethyl)-4-methoxybenzene
- S-Methyl 4-methoxy-α-methylbenzeneethanethioate
- 1-(4-methoxyphenyl)ethan-1-one
2-(4-Methoxyphenyl)propanoic acid Preparation Products
2-(4-Methoxyphenyl)propanoic acid 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:942-54-1)2-(4-Methoxyphenyl)propanoic acid
주문 번호:A859492
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:18
가격 ($):563.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:942-54-1)4-Methoxyphenylpropionic acid
주문 번호:LE16774
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:15
가격 ($):discuss personally
Email:18501500038@163.com
2-(4-Methoxyphenyl)propanoic acid 관련 문헌
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
942-54-1 (2-(4-Methoxyphenyl)propanoic acid) 관련 제품
- 31879-05-7(2-(3-PHENOXYPHENYL)PROPANOIC Acid)
- 21749-83-7(2-(4-Methoxyphenyl)-2-phenylacetic acid)
- 29679-58-1(Fenoprofen)
- 2955-46-6(2-(4-Methoxyphenyl)-2-methylpropanoic acid)
- 17653-94-0(2-(3-Methoxyphenyl)-2-methylpropanoic acid)
- 33028-97-6(Benzeneacetic acid, a-methyl-3-phenoxy-, (aS)-)
- 22204-53-1(Naproxen)
- 23979-41-1(l-Naproxen)
- 26159-31-9(2-(6-METHOXY-2-NAPHTHYL)PROPANOIC ACID)
- 23981-80-8(rac-Naproxen)